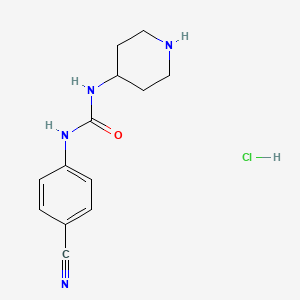

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride involves complex chemical reactions. One approach includes the condensation of 1,3-dicarbonyl compounds, 4-cyanobenzaldehyde, and cyanothioacetamide in the presence of piperidine, leading to the formation of piperidinium 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolates (A. Krauze & G. Duburs, 2000).

Molecular Structure Analysis

Detailed molecular structure analysis of similar compounds demonstrates complex interactions and structural features. For example, compounds based on the piperidinium hydrochloride motif have been synthesized to evaluate their anti-leukemia activity. The molecular structures were characterized by NMR, MS, IR, and X-ray analysis, highlighting the importance of structural analysis in understanding the activity of these compounds (Dingrong Yang et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride derivatives reveal insights into their potential applications. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized, showing antiacetylcholinesterase activity, which provides a basis for understanding the chemical behavior and reactions of these urea derivatives (J. Vidaluc et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in medicinal chemistry. While specific data on this compound may be limited, research on similar compounds offers valuable insights. For example, the study of the crystal and molecular structure of related compounds provides essential information on their stability and reactivity (I. Khan et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, chemical stability, and interaction with biological molecules, is critical for developing pharmaceutical applications. Research on compounds with similar structures has explored these aspects, contributing to the body of knowledge necessary for advancing the use of 1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride in drug development (C. S. Karthik et al., 2021).

Aplicaciones Científicas De Investigación

Inhibitors of Human and Murine Soluble Epoxide Hydrolase :

- 1,3-Disubstituted ureas with a piperidyl moiety have been synthesized and investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). This research showed that these compounds improved pharmacokinetic parameters and were potent in reducing inflammatory pain in mice (Rose et al., 2010).

Corrosion Inhibition on Mild Steel Surfaces :

- Mannich bases including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea were synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid. These compounds were found to be effective in preventing corrosion, indicating potential industrial applications (Jeeva et al., 2015).

Antibacterial Activity of Piperidine-Containing Compounds :

- Compounds with a 1-(4-(piperidin-1-yl) phenyl) ethanone structure, a close relative of the queried compound, were synthesized and showed significant antibacterial activity. These findings suggest potential applications in developing new antibacterial agents (Merugu et al., 2010).

Cannabinoid CB1 Receptor Modulation :

- A related compound, 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, was studied for its effects on cannabinoid CB1 receptor modulation. This research is significant for understanding the molecular mechanisms involved in cannabinoid receptor interactions and potential therapeutic applications (Wang et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds such as crisaborole mainly target the phosphodiesterase 4 (pde4) enzyme . PDE4 is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .

Mode of Action

Compounds like crisaborole, which target pde4, work by inhibiting the enzyme, leading to elevated levels of cyclic adenosine monophosphate (camp) . This results in a reduction of inflammation in the skin and prevents further exacerbation of the disease .

Biochemical Pathways

Similar compounds like crisaborole affect the camp-pka pathway . By inhibiting PDE4, these compounds increase cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates multiple targets, leading to reduced inflammation .

Pharmacokinetics

Similar compounds like crisaborole are known to have good skin penetration due to their structure . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to understand its bioavailability.

Result of Action

Compounds like crisaborole that inhibit pde4 can reduce local inflammation in the skin and prevent further exacerbation of the disease .

Action Environment

Similar compounds like crisaborole are used topically, suggesting that the skin’s environment could influence their action . Factors such as skin pH, temperature, and moisture could potentially affect the compound’s efficacy and stability.

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-cyanophenyl)-3-piperidin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O.ClH/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12;/h1-4,12,15H,5-8H2,(H2,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSFNDIINKBVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyanophenyl)-3-piperidin-4-yl-ureahydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)